5-(4-methoxyphenyl)-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-(4-Methoxyphenyl)-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a heterocyclic compound that belongs to the class of furochromones. These compounds are known for their diverse biological activities and are often found in various natural products. The structure of this compound includes a furochromone core with a methoxyphenyl group and two methyl groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 5-(4-methoxyphenyl)-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one can be achieved through several methods. One common approach involves the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(4-Methoxyphenyl)-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an active photosensitizer in psoralen and UVA (PUVA) therapy, which is used to treat various skin diseases . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of action of furochromones and their derivatives.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in PUVA therapy, where it helps to treat skin conditions by inducing controlled damage to affected cells .
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one can be compared to other similar compounds, such as psoralen and its derivatives. Psoralen is another furochromone that is widely used in PUVA therapy. this compound has unique structural features, such as the methoxyphenyl group and additional methyl groups, which may contribute to its distinct biological activities . Other similar compounds include 3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one and substituted 5,6-benzopsoralens .
Properties
Molecular Formula |
C20H16O4 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H16O4/c1-11-10-23-19-12(2)20-17(8-15(11)19)16(9-18(21)24-20)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3 |
InChI Key |
XAMPSLQPWGFHRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=CC(=O)O3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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